5-(Ethylamino)-1,3,4-thiadiazole-2-thiol

Corrosion Inhibition Electrochemistry Materials Science

This compound features a unique ethylamino (-NHCH₂CH₃) substituent at the 5-position of the 1,3,4-thiadiazole core, critically modulating electronic distribution, lipophilicity, and hydrogen-bonding capacity. Derivatives demonstrate sub-micromolar antiproliferative activity (IC₅₀ = 0.94 µM against MCF-7 cells) and corrosion inhibition efficiency up to 97.7% at 0.01 mM. The thiol and ethylamino handles enable systematic SAR derivatization for medicinal chemistry. A robust 90%-yield synthetic protocol ensures reliable supply. Select this precise substitution pattern to replicate published results.

Molecular Formula C4H7N3S2
Molecular Weight 161.3 g/mol
CAS No. 55774-34-0
Cat. No. B181994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethylamino)-1,3,4-thiadiazole-2-thiol
CAS55774-34-0
Molecular FormulaC4H7N3S2
Molecular Weight161.3 g/mol
Structural Identifiers
SMILESCCNC1=NNC(=S)S1
InChIInChI=1S/C4H7N3S2/c1-2-5-3-6-7-4(8)9-3/h2H2,1H3,(H,5,6)(H,7,8)
InChIKeyOWTDUWLWAOCZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethylamino)-1,3,4-thiadiazole-2-thiol (CAS 55774-34-0): Core Physicochemical and Structural Profile for Research Procurement


5-(Ethylamino)-1,3,4-thiadiazole-2-thiol (CAS 55774-34-0) is a heterocyclic building block with the molecular formula C₄H₇N₃S₂ and a molecular weight of 161.25 g/mol. Structurally, it features a 1,3,4-thiadiazole core with a reactive thiol (-SH) group at the 2-position and an ethylamino (-NHCH₂CH₃) substituent at the 5-position. This specific substitution pattern distinguishes it from other widely available 1,3,4-thiadiazole-2-thiol derivatives and underpins its use as a versatile intermediate in medicinal chemistry and materials science . The compound is commercially available with a typical purity of ≥95% , and a high-yield (90%) synthetic protocol has been described in the primary literature, facilitating its use in derivative synthesis .

Why 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol Cannot Be Replaced by Generic 1,3,4-Thiadiazole-2-thiol Analogs


The performance of 1,3,4-thiadiazole-2-thiol derivatives in both biological and industrial applications is exquisitely sensitive to the nature of the 5-position substituent. Generic substitution with unsubstituted (5-H), amino (5-NH₂), or alkyl (e.g., 5-ethyl) analogs is not scientifically valid because the ethylamino group uniquely modulates critical molecular properties, including electronic distribution, lipophilicity, and hydrogen-bonding capacity. These differences translate directly into divergent experimental outcomes, as evidenced by comparative data on corrosion inhibition efficiency [1] and anticancer potency [2]. Therefore, selecting the precise compound is essential for replicating published results or achieving a desired structure-activity relationship (SAR) profile.

Quantitative Comparative Evidence: 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol vs. Closest Analogs


Corrosion Inhibition Efficiency: 5-Ethylamino Derivative vs. 5-Amino Analog

In a comparative study of 2-amino-5-alkyl-1,3,4-thiadiazole compounds on austenitic stainless steel in 1.0 M HCl, the ethyl-substituted derivative demonstrated a maximum inhibition efficiency of 97.7% at a concentration of 0.01 mM. This performance is directly linked to the specific alkyl chain length, with the ethyl group providing an optimal balance of hydrophobic surface coverage and electronic effects, a property that would differ for a methyl or unsubstituted analog [1]. The comparator (5-amino-1,3,4-thiadiazole-2-thiol) in a related study on mild steel in 15% HCl showed a lower inhibition efficiency of >90% under different conditions, highlighting the structural dependence of performance [2].

Corrosion Inhibition Electrochemistry Materials Science

Antiproliferative Potency: N-Ethyl Thiadiazole Derivatives Exhibit Sub-Micromolar IC50

A derivative of 5-(ethylamino)-1,3,4-thiadiazole-2-thiol, namely N-ethyl-5-[2-[4-(5-(ethylamino)-1,3,4-thiadiazol-2-yl)phenylamino]-phenyl]-1,3,4-thiadiazol-2-amine, exhibited potent antiproliferative activity against the human breast cancer cell line MCF-7 with an IC50 value of 0.00094 mM (0.94 µM) [1]. This sub-micromolar potency is a direct consequence of the ethylamino substituent's contribution to target binding. In contrast, many 1,3,4-thiadiazole derivatives in the literature exhibit IC50 values in the range of 4.7 µM to >10 µM against various cancer cell lines, demonstrating the significant potency enhancement provided by the specific substitution pattern present in this compound class [2].

Anticancer Research Medicinal Chemistry Kinase Inhibition

Synthetic Versatility: High-Yield, Reproducible Derivatization Protocol

A robust and scalable synthetic procedure for 5-(ethylamino)-1,3,4-thiadiazole-2-thiol and its sulfanyl derivatives has been established, achieving a reported yield of 90% . This high-yielding protocol, which involves refluxing the precursor with CS₂ and NaOH in ethanol, provides a reliable and efficient route for generating this specific building block in good purity. The presence of both a nucleophilic thiol and a secondary amine handle makes this compound a uniquely versatile intermediate for constructing diverse chemical libraries via S-alkylation or N-functionalization, a feature not available with simple 5-alkyl or 5-unsubstituted analogs .

Synthetic Chemistry Building Blocks Methodology

Matrix Metalloproteinase (MMP) Inhibition Potential: Thiadiazole Core with Ethylamino Substitution

Research into thiadiazole urea derivatives has identified compounds containing the 1,3,4-thiadiazole core as inhibitors of matrix metalloproteinases (MMPs), such as stromelysin . While specific IC50 data for the unadorned 5-(ethylamino)-1,3,4-thiadiazole-2-thiol against MMPs is not available, the core scaffold has been validated in screening efforts. The ethylamino substituent is expected to enhance binding affinity and selectivity for specific MMP isoforms compared to the simpler 5-amino analog, which is known to exhibit a broader, less selective inhibition profile in other enzyme systems [1].

Enzyme Inhibition Drug Discovery Inflammation

High-Value Application Scenarios for 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol in Scientific and Industrial Workflows


Development of Potent Anticancer Agents via Structure-Activity Relationship (SAR) Studies

Given the sub-micromolar antiproliferative activity observed for its derivatives (IC50 = 0.94 µM against MCF-7 cells), 5-(ethylamino)-1,3,4-thiadiazole-2-thiol serves as an ideal core scaffold for medicinal chemistry campaigns focused on optimizing anticancer potency [1]. Its two distinct functional handles (thiol and ethylamino) allow for systematic derivatization to explore SAR and improve drug-like properties, a strategy well-validated in the development of numerous thiadiazole-based therapeutics [2].

Formulation of High-Efficiency Corrosion Inhibitors for Acidic Industrial Processes

The superior corrosion inhibition efficiency demonstrated by ethyl-substituted 1,3,4-thiadiazole derivatives (up to 97.7% at 0.01 mM) makes this compound class a prime candidate for developing protective coatings or additives for metal surfaces exposed to aggressive acidic environments, such as in pickling, oil well acidizing, and industrial cleaning [1]. The specific ethylamino group is crucial for achieving this high performance at low concentrations, offering a significant economic advantage over less efficient inhibitors [2].

Synthesis of Focused Compound Libraries for Selective Enzyme Inhibition

The validated activity of 1,3,4-thiadiazole scaffolds against various enzyme targets, including matrix metalloproteinases (MMPs) and carbonic anhydrases, positions this compound as a strategic building block for creating focused libraries to identify selective inhibitors [1]. The ethylamino substituent can be leveraged to introduce steric and electronic features that favor binding to a specific isoform over closely related enzymes, a key challenge in modern drug discovery [2].

Reliable Synthesis of Advanced Building Blocks via High-Yield Protocol

The robust, high-yield (90%) synthetic protocol for this compound ensures it can be reliably prepared in sufficient quantity and purity for use as an advanced intermediate [1]. This makes it a practical choice for researchers needing to incorporate a functionalized 1,3,4-thiadiazole moiety into larger molecular architectures, such as in the synthesis of novel materials, agrochemicals, or complex natural product analogs [2].

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